4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol
CAS No.:
Cat. No.: VC16209802
Molecular Formula: C13H16BrF3N2O
Molecular Weight: 353.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrF3N2O |
|---|---|
| Molecular Weight | 353.18 g/mol |
| IUPAC Name | 4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol |
| Standard InChI | InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2 |
| Standard InChI Key | XZMLGZASPXBAEB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F |
Introduction
Structural Analysis and Nomenclature
The systematic name 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol delineates its molecular architecture:
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Phenol core: A benzene ring substituted with a hydroxyl (-OH) group at position 1 and a bromine atom at position 4.
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Piperazine substitution: At position 3, a methylene bridge (-CH-) connects the aromatic ring to a piperazine group, which is further modified with a 2,2,2-trifluoroethyl (-CFCF) substituent at the piperazine nitrogen.
The trifluoroethyl group introduces strong electron-withdrawing characteristics, potentially enhancing metabolic stability and binding affinity in biological systems . Bromine’s presence may facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthetic Strategies
Retrosynthetic Analysis
A plausible synthesis route involves sequential functionalization of a phenolic precursor:
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Bromination: Introducing bromine to 3-hydroxybenzaldehyde via electrophilic aromatic substitution.
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Mannich Reaction: Condensation of 4-bromo-3-hydroxybenzaldehyde with piperazine and formaldehyde to form the methylene-linked intermediate.
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N-Alkylation: Reaction of the piperazine nitrogen with 2,2,2-trifluoroethyl triflate or bromide to install the trifluoroethyl group.
Key Challenges:
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Regioselectivity during bromination to avoid di-substitution.
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Steric hindrance during N-alkylation due to the bulkiness of the trifluoroethyl group.
Experimental Considerations
While no published procedures for this exact compound exist, analogous syntheses report yields of 60–75% for similar N-alkylated piperazines under microwave-assisted conditions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) and analog comparisons:
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 368.17 g/mol |
| LogP (octanol-water) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
| Hydrogen Bond Acceptors | 5 (O, N×3, F×3) |
| Topological Polar Surface Area | 41.2 Ų |
| Solubility (Water) | ~0.15 mg/mL (poorly soluble) |
The compound likely exhibits limited aqueous solubility due to its hydrophobic trifluoroethyl and brominated aromatic groups. The phenolic -OH may enable salt formation (e.g., sodium or hydrochloride salts) to improve solubility for biological testing .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for piperazine functionalization.
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ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models for CNS penetration.
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